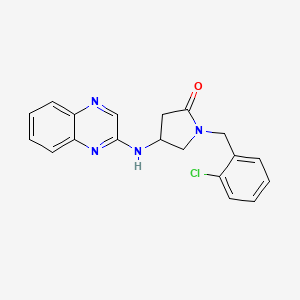![molecular formula C12H8BrN3O5 B5416918 6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5416918.png)
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(3-bromo-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been extensively researched due to its potential applications in various fields of science. This compound is commonly known as BPN or Bromopyruvic Acid Nitrophenyl Ester. It is a yellow crystalline powder that is soluble in water and organic solvents. BPN is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a promising candidate for cancer treatment.
Mecanismo De Acción
BPN inhibits the activity of enzymes involved in the energy metabolism of cancer cells, specifically pyruvate kinase and lactate dehydrogenase. These enzymes are critical for the production of ATP, the energy currency of cells. By inhibiting these enzymes, BPN disrupts the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation.
Biochemical and Physiological Effects:
BPN has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This is due to the differential expression of pyruvate kinase and lactate dehydrogenase in cancer cells compared to normal cells. BPN has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in the energy metabolism of cancer cells, making it a useful tool for studying the role of these enzymes in cancer biology. BPN is also relatively easy to synthesize, making it readily available for research purposes. However, BPN has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on BPN. One area of interest is the development of BPN derivatives with improved stability and solubility. Another area of interest is the combination of BPN with other cancer therapies to enhance its efficacy. Additionally, the use of BPN as a diagnostic tool for cancer detection is an area of active research. Overall, BPN has great potential for the development of new cancer therapies and further research is needed to fully explore its applications.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 3-bromo-4-hydroxybenzaldehyde with malonic acid in the presence of a base to form a pyrimidinedione intermediate. This intermediate is then coupled with nitrophenyl bromide using a coupling agent to form BPN. The synthesis of BPN is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
BPN has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of enzymes involved in the energy metabolism of cancer cells, leading to a decrease in cell viability and proliferation. BPN has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These properties make BPN a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
6-[(Z)-2-(3-bromo-4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O5/c13-7-5-6(2-4-9(7)17)1-3-8-10(16(20)21)11(18)15-12(19)14-8/h1-5,17H,(H2,14,15,18,19)/b3-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKWOQZFDRKOMP-IWQZZHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-methoxy-4-propoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5416839.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5416844.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5416861.png)

![[2-(2,4-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5416868.png)
![ethyl N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5416869.png)
![1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5416872.png)
![4-chloro-2-fluoro-N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5416889.png)
![4-{[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]amino}benzamide](/img/structure/B5416896.png)

![4-{3-[(3,4-dichlorobenzyl)oxy]benzoyl}morpholine](/img/structure/B5416905.png)
![1-{1-[(1-allyl-1H-benzimidazol-2-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5416906.png)
![4-{[5-(aminocarbonyl)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5416913.png)
![3-(butylthio)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5416927.png)